7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with benzyl, dimethyl, and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Drug Discovery: Its unique structure and biological activity make it a valuable scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo[1,5-c]pyrimidine core and exhibits similar inhibitory effects on CDK2.
Uniqueness
7-benzyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substituents, which enhance its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C22H19N5 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
10-benzyl-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19N5/c1-15-16(2)26(13-17-9-5-3-6-10-17)21-19(15)22-24-20(25-27(22)14-23-21)18-11-7-4-8-12-18/h3-12,14H,13H2,1-2H3 |
InChI Key |
ATNDQZOXLOTEJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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